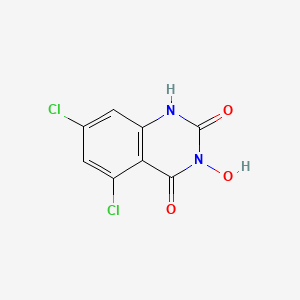

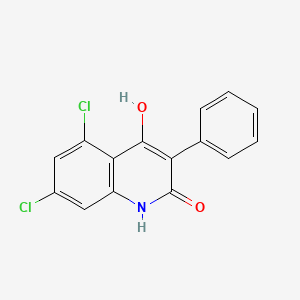

5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

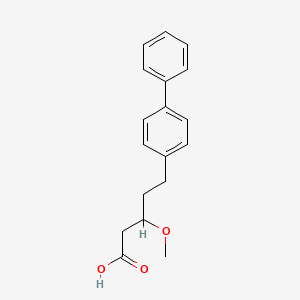

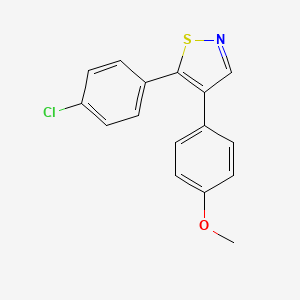

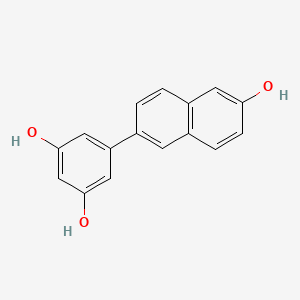

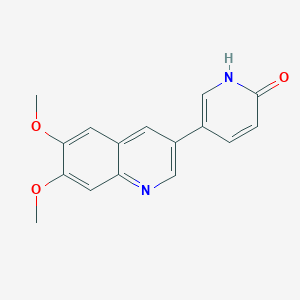

La 5,7-Dichloro-4-hydroxy-3-phényl-1H-quinolin-2-one est un composé hétérocyclique appartenant à la famille des quinolones. Ce composé est caractérisé par sa structure unique, qui comprend un noyau quinoléine substitué par des atomes de chlore aux positions 5 et 7, un groupe hydroxyle à la position 4 et un groupe phényle à la position 3. La présence de ces groupes fonctionnels confère des propriétés chimiques et biologiques distinctes au composé, ce qui en fait un sujet d’intérêt dans divers domaines de la recherche.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la 5,7-Dichloro-4-hydroxy-3-phényl-1H-quinolin-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 5,7-dichloro-2-aminobenzophénone avec l’acétoacétate d’éthyle en présence d’une base telle que l’éthylate de sodium. Le mélange réactionnel est chauffé pour favoriser la cyclisation, ce qui conduit à la formation du noyau quinoléine. Des étapes ultérieures d’hydrolyse et de décarboxylation conduisent au composé souhaité .

Méthodes de production industrielle : La production industrielle de la 5,7-Dichloro-4-hydroxy-3-phényl-1H-quinolin-2-one peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’optimisation des conditions de réaction, telles que la température, le solvant et la concentration du catalyseur, est cruciale pour garantir un rendement et une pureté élevés. Des réacteurs à flux continu et des plateformes de synthèse automatisée sont souvent utilisés pour améliorer l’efficacité et la capacité de production .

Types de réactions :

Oxydation : Le groupe hydroxyle à la position 4 peut subir une oxydation pour former un dérivé quinone.

Réduction : Le composé peut être réduit pour former des dérivés dihydroquinoléine.

Réactifs et conditions communs :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome en milieu acide.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou du borohydrure de sodium.

Substitution : Nucléophiles comme les amines ou les thiols en présence d’une base telle que l’hydroxyde de sodium ou le carbonate de potassium.

Principaux produits :

Oxydation : Dérivés quinone.

Réduction : Dérivés dihydroquinoléine.

Substitution : Dérivés quinoléine substitués par des amino ou des thio.

4. Applications de la recherche scientifique

Chimie : Utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Exhibe des propriétés antimicrobiennes et antifongiques, ce qui en fait un candidat potentiel pour le développement de nouveaux antibiotiques.

Médecine : Étudié pour son activité anticancéreuse potentielle en raison de sa capacité à inhiber certaines enzymes impliquées dans la prolifération cellulaire.

Industrie : Utilisé dans la synthèse de colorants et de pigments en raison de ses propriétés chromophores.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.

Medicine: Investigated for its potential anticancer activity due to its ability to inhibit certain enzymes involved in cell proliferation.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

L’activité biologique de la 5,7-Dichloro-4-hydroxy-3-phényl-1H-quinolin-2-one est principalement attribuée à sa capacité à interagir avec des cibles moléculaires spécifiques. Par exemple, on pense que son activité antimicrobienne résulte de l’inhibition de la gyrase de l’ADN bactérien, une enzyme essentielle à la réplication de l’ADN. L’activité anticancéreuse du composé peut impliquer l’inhibition de la topoisomérase II, conduisant à la perturbation de la synthèse de l’ADN et de la division cellulaire .

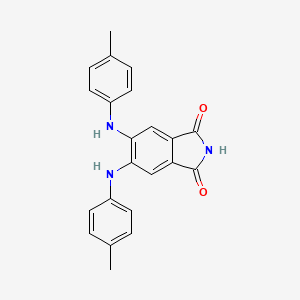

Composés similaires :

4-Hydroxy-2-quinolones : Partagent un noyau quinoléine similaire, mais manquent des substitutions chlore et phényle.

5,7-Dichloro-2-méthyl-4-hydroxyquinoléine : Structure similaire, mais avec un groupe méthyle au lieu d’un groupe phényle à la position 3.

3-Phényl-4-hydroxyquinolin-2-one : Manque les substitutions chlore aux positions 5 et 7.

Unicité : La 5,7-Dichloro-4-hydroxy-3-phényl-1H-quinolin-2-one est unique en raison de la présence de substitutions à la fois chlore et phényle, ce qui améliore sa réactivité chimique et son activité biologique par rapport à d’autres dérivés quinoléine .

Comparaison Avec Des Composés Similaires

4-Hydroxy-2-quinolones: Share a similar quinoline core but lack the chlorine and phenyl substitutions.

5,7-Dichloro-2-methyl-4-hydroxyquinoline: Similar structure but with a methyl group instead of a phenyl group at the 3 position.

3-Phenyl-4-hydroxyquinolin-2-one: Lacks the chlorine substitutions at the 5 and 7 positions.

Uniqueness: 5,7-Dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one is unique due to the presence of both chlorine and phenyl substitutions, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives .

Propriétés

Formule moléculaire |

C15H9Cl2NO2 |

|---|---|

Poids moléculaire |

306.1 g/mol |

Nom IUPAC |

5,7-dichloro-4-hydroxy-3-phenyl-1H-quinolin-2-one |

InChI |

InChI=1S/C15H9Cl2NO2/c16-9-6-10(17)13-11(7-9)18-15(20)12(14(13)19)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20) |

Clé InChI |

ZIMBGBQTQUNKLP-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3Cl)Cl)NC2=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.